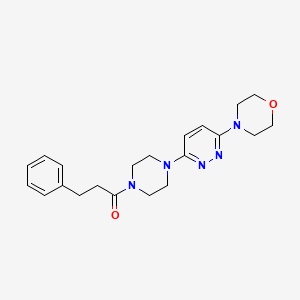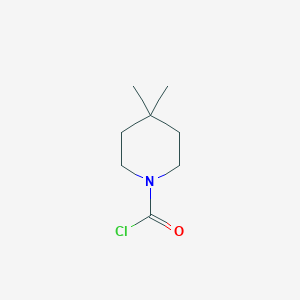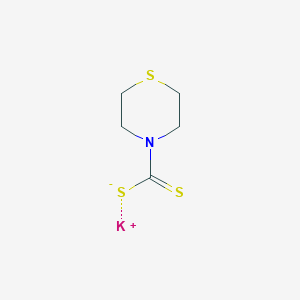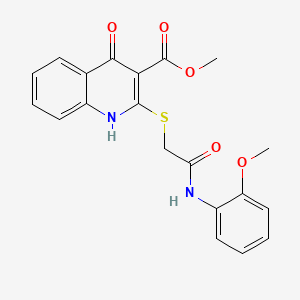
1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with basic building blocks such as enaminones, which are then reacted with other reagents to form the desired products. For instance, enaminones containing a morpholine moiety were synthesized by refluxing with dimethylformamide dimethylacetal (DMF-DMA) to produce dihydropyrimidinone derivatives . Similarly, morpholinyl/piperazinylbenzothiazines were synthesized by reacting substituted 1,4-benzothiazines with morpholine or N-(2-hydroxyethyl)piperazine . These methods demonstrate the versatility of the morpholine and piperazine groups in forming complex structures with potential biological activity.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of morpholine or piperazine rings, which can adopt specific conformations. For example, in one of the synthesized compounds, the morpholine ring adopts a chair conformation, while the piperazine ring is puckered . The spatial arrangement of these rings, along with other substituents, can significantly influence the compound's properties and interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions and condensation reactions. The reactivity of the morpholine and piperazine moieties allows for the introduction of various substituents, which can lead to a diverse array of compounds with different chemical and biological properties. The ability to synthesize diastereoisomeric compounds and subsequently separate them, as mentioned in one study , is particularly important for the development of drugs, as different isomers can have vastly different pharmacological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of morpholine and piperazine rings contributes to the compounds' solubility, boiling points, and stability. The crystalline structures of these compounds can exhibit specific interactions such as C—H⋯O and C—H⋯π, which can affect their melting points and solubility in various solvents . Additionally, some of these synthesized compounds have shown promising in vitro bacteriostatic activity, indicating their potential as antimicrobial agents .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Glucan Synthase Inhibitors : Pyridazinone derivatives, related to the compound , have been identified as β-1,3-glucan synthase inhibitors, showing significant efficacy in vivo against Candida glabrata infection (Ting et al., 2011).
- Antinociceptive Activity : Related 3-pyridazinone derivatives carrying morpholino and arylpiperazino moieties have been synthesized and evaluated for their antinociceptive activity, with some compounds found more active than aspirin (Gokçe et al., 2001).
Structural Analysis and Synthesis
- Crystal Structure Analysis : The crystal structure of a similar compound has been analyzed, providing insights into its molecular conformation and interactions (Aydın et al., 2011).
- Synthesis of Piperazine and Morpholine Derivatives : SnAP reagents have been introduced for transforming aldehydes into N-unprotected piperazines and morpholines, a process relevant to the synthesis of the compound (Luescher et al., 2014).
Applications in Medicinal Chemistry
- Antimicrobial Activities : Novel triazole derivatives synthesized from reactions involving morpholine or methyl piperazine have demonstrated antimicrobial activities (Bektaş et al., 2007).
- Anticancer Activity : Piperazine-2,6-dione derivatives synthesized using various amines, including morpholino, have been evaluated for their anticancer activity, with some compounds showing promising results (Kumar et al., 2013).
Propiedades
IUPAC Name |
1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c27-21(9-6-18-4-2-1-3-5-18)26-12-10-24(11-13-26)19-7-8-20(23-22-19)25-14-16-28-17-15-25/h1-5,7-8H,6,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRQSJPATCVBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2553405.png)

![Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2553407.png)
![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2553408.png)
![3-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2553409.png)





![N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553422.png)
![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)-2-propen-1-one](/img/structure/B2553425.png)

